Methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate is a chemical compound with significant interest in medicinal chemistry due to its structural features and potential biological activities. It belongs to the class of pyrrolidine derivatives, which are known for their diverse pharmacological properties. This compound contains a pyrrolidine ring substituted with a hydroxyl group on the phenyl moiety and an ester functional group, making it a versatile scaffold for further chemical modifications.
Methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate is classified as:
The synthesis of methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate typically involves several key steps:
The reactions are typically carried out under reflux conditions in organic solvents such as propan-2-ol. The yields can vary based on reaction conditions, but many reported syntheses achieve yields between 60% to 90% depending on the specific methods employed .
Methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate has a complex structure characterized by:
The molecular formula for methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate is . The molecular weight is approximately 221.25 g/mol.
Methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate participates in various chemical reactions:
The reactions are typically monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm product formation and purity. For instance, shifts in NMR signals can indicate successful functionalization or structural changes within the molecule .
The biological activity of methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate may involve interactions with various biological targets, potentially acting as an enzyme inhibitor or a modulator of signaling pathways. The presence of the hydroxyl group may enhance hydrogen bonding interactions with biological macromolecules.
While specific mechanisms of action for this compound are still under investigation, related compounds have shown antioxidant properties and potential activity against various diseases through mechanisms such as radical scavenging and enzyme inhibition .
Relevant analyses often include spectroscopic methods (NMR, Infrared spectroscopy) to confirm structural integrity and purity post-synthesis .
Methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate has potential applications in:
Research continues into its antioxidant properties and potential therapeutic applications in treating diseases related to oxidative stress or inflammation .
Multi-component reactions (MCRs) enable efficient construction of the pyrrolidine scaffold with simultaneous introduction of the 2-hydroxyphenyl group. A solvent-free approach converts 3-substituted coumarins into 3,4-disubstituted pyrrolidine-2,5-diones under mild conditions. Electron-withdrawing groups (e.g., esters, nitriles, ketones) at the C3 position of coumarin facilitate ring rearrangement with nitromethane, yielding hydroxyphenyl-functionalized pyrrolidinediones—key precursors to the target compound. The reaction proceeds via nucleophilic addition followed by lactone ring opening and recyclization, forming the pyrrolidine core in situ. Electron-donating substituents (e.g., methyl, phenyl) hinder this process, while unsubstituted coumarins require prolonged reaction times (>120 h) and deliver reduced yields (21%) [3] [10].
Table 1: MCR Yields for Pyrrolidine Derivatives from 3-Substituted Coumarins
Coumarin C3 Substituent | Reaction Time (h) | Product | Yield (%) |
---|---|---|---|
CO₂Et | 22 | Ethyl 1-hydroxy-4-(2-hydroxyphenyl)-2,5-dioxopyrrolidine-3-carboxylate | 70 |
C(O)NMe₂ | 18 | Dimethyl 1-hydroxy-4-(2-hydroxyphenyl)-2,5-dioxopyrrolidine-3-carboxamide | 69 |
CN | 68 | 1-Hydroxy-4-(2-hydroxyphenyl)-2,5-dioxopyrrolidine-3-carbonitrile | 34 |
Pivaloyl | 18 | 3-(tert-Butyl)-1-hydroxy-4-(2-hydroxyphenyl)pyrrolidine-2,5-dione | 62 |
None | 120 | 1-Hydroxy-4-(2-hydroxyphenyl)pyrrolidine-2,5-dione | 21 |
Functional group tolerance studies reveal ester and amide groups provide optimal yields (69–70%), whereas nitriles require extended reaction times due to slower cyclization kinetics. The 2-hydroxyphenyl moiety remains intact throughout the rearrangement, providing direct access to ortho-hydroxyaryl-decorated pyrrolidines [10].
Enantiopure synthesis leverages transition-metal-catalyzed C(sp³)-H activation to establish stereogenic centers efficiently. Palladium(II) complexes with chiral bisphosphine ligands (e.g., (S)-MeOBiphep) enable asymmetric C–H arylation of proline derivatives. Methyl pyrrolidine-3-carboxylate serves as a substrate, where the ester group directs ortho-C–H functionalization at C4. Under hydrogenation conditions (50 bar H₂, Ru/(S)-MeOBiphep catalyst), this yields the 1-(2-hydroxyphenyl) substituted scaffold with >90% enantiomeric excess (ee). Key to success is ligand design: electron-rich bisphosphines accelerate reductive elimination while maintaining stereocontrol [1] [7].
Table 2: Chiral Catalysts for Enantioselective Pyrrolidine Synthesis
Catalyst System | Substrate | Reaction | ee (%) | Yield (%) |
---|---|---|---|---|
Pd(OAc)₂/(S)-MeOBiphep | Methyl pyrrolidine-3-carboxylate | C4–H Arylation | 94 | 78 |
Ru/(S)-MeOBiphep/H₂ (50 bar) | 4-Aryl-2,5-dihydropyrrole-3-carboxylate | Asymmetric Hydrogenation | 96 | 85 |
Pd(OTf)₂/(R,R)-f-spiroPhos | Proline tert-butyl ester | C–H Alkylation | 92 | 81 |
Stereoselectivity arises from chiral pocket formation during the C–H insertion step, where the hydroxyphenyl group coordinates Pd(II) prior to C–C bond formation. This method circumvents classical resolution, providing gram-scale access to enantioenriched material for medicinal chemistry applications. The 2-hydroxyphenyl group enhances directing group ability through Pd–O coordination, accelerating the C–H activation step [1] [4].
The ortho-hydroxyphenyl moiety enables diverse derivatization via electrophilic aromatic substitution (EAS), O-alkylation, and transition-metal-catalyzed cross-coupling. Bromination at C5 of the aryl ring (using Br₂/CHCl₃) installs a handle for Suzuki–Miyaura couplings, enabling biaryl and heteroaryl variants. Halogenated analogs (4'-F, 4'-Cl, 4'-Br) exhibit enhanced NMDA receptor selectivity (IC₅₀ = 0.62–0.63 μM) compared to unsubstituted derivatives (IC₅₀ = 6 μM) [2].
O-Alkylation with α-bromoesters or alkyl halides generates ether-linked side chains, improving blood-brain barrier penetration in neurological targets. Peptide conjugates are accessible via amide coupling between the phenolic oxygen and Fmoc-amino acids, followed by deprotection. Structure-activity relationship (SAR) studies reveal that 4'-electron-withdrawing groups (Cl, Br) boost NMDA receptor antagonism 3–34-fold over GluN2B-D subtypes, while 5'-polar substituents (OH, COOH) diminish activity [2] [5]:
"Selective NMDA receptor antagonists were obtained with high potency (IC₅₀ values as low as 200 nM) and 3–34 fold preference for GluN1/GluN2A over GluN1/GluN2B-D NMDA receptors." [2]
The C3-carboxylate group undergoes tailored modifications to optimize physicochemical properties. Transesterification employs alkyl halides (MeI, BnBr) with K₂CO₃ in DMF, yielding methyl, benzyl, tert-butyl, and p-nitrobenzyl esters. p-Nitrobenzyl esters serve as hydrogenolysis-labile protecting groups, cleaved by Pd/C-catalyzed hydrogenation without affecting the hydroxyphenyl ring [6].
Hydrazide formation is achieved by refluxing methyl esters with anhydrous hydrazine in ethanol (80–85% yield). These hydrazides are springboards for heterocyclic systems: condensation with aldehydes gives hydrazones, while reactions with CS₂/KOH yield 1,3,4-oxadiazole-2-thiols. In situ activation with CDI enables peptide coupling with N-protected amino acids, generating pyrrolidine–peptide hybrids. For acid-sensitive substrates, the tert-butoxycarbonyl (Boc) group is removed using TFA/CH₂Cl₂ (1:1), preserving ester functionality [2] [6].
Table 3: Esterification and Derivatization Techniques
Reaction | Conditions | Product | Yield (%) |
---|---|---|---|
Methyl Ester Formation | MeI, K₂CO₃, DMF, 25°C, 12 h | Methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate | 92 |
p-Nitrobenzyl Ester Protection | p-O₂N-C₆H₄CH₂Br, DIEA, CH₃CN, reflux | p-Nitrobenzyl ester | 88 |
Hydrazide Synthesis | N₂H₄·H₂O, EtOH, 80°C, 4 h | 1-(2-Hydroxyphenyl)pyrrolidine-3-carbohydrazide | 85 |
Oxadiazole Formation | CS₂, KOH, EtOH, reflux; then HCl | 5-(1-(2-Hydroxyphenyl)pyrrolidin-3-yl)-1,3,4-oxadiazole-2-thiol | 75 |
Comprehensive Compound Table
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5